![molecular formula C15H20N2O B2433795 N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305449-89-0](/img/structure/B2433795.png)
N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 3-methylpiperidine with 2-bromoacetophenone, followed by the addition of propenamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide include:
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propen-2-amide
- N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which can impart unique pharmacological properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-15(18)16-13-8-4-5-9-14(13)17-10-6-7-12(2)11-17/h3-5,8-9,12H,1,6-7,10-11H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMSXFTUSJDEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

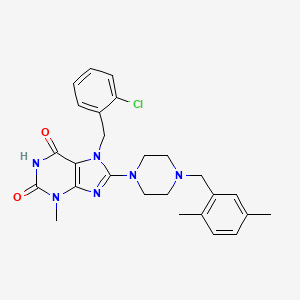
![1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2433715.png)

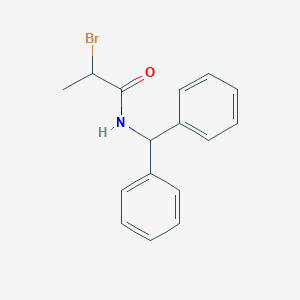
![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2433719.png)
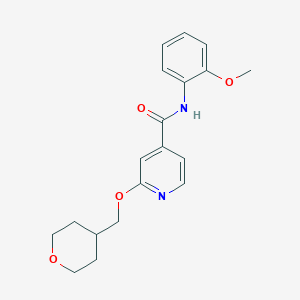
![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)
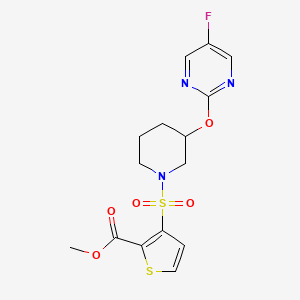
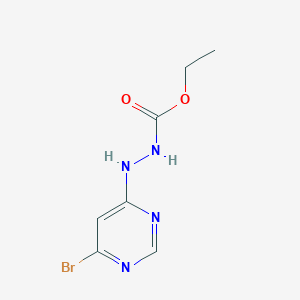
![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)
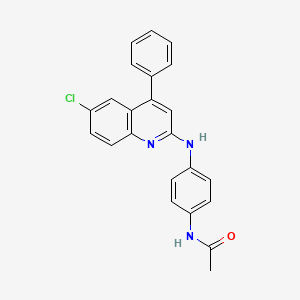
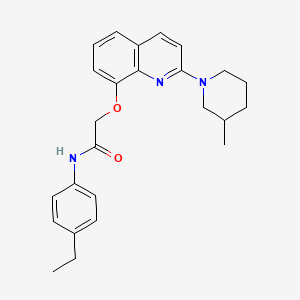
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
